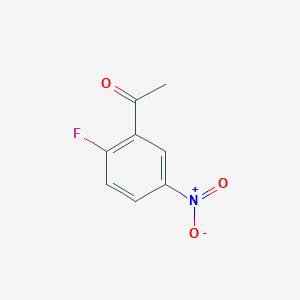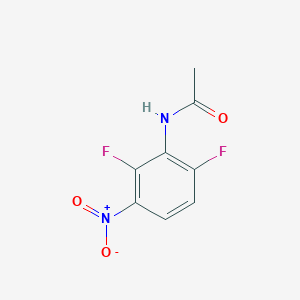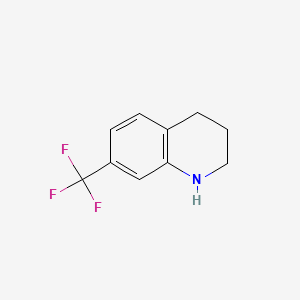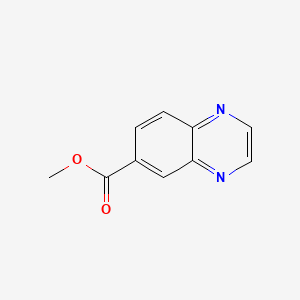![molecular formula C12H6F4O2 B1304006 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 306936-05-0](/img/structure/B1304006.png)
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-(trifluoromethyl)aniline and furfural.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with furfural in the presence of a copper(I) chloride catalyst to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Knoevenagel Condensation: This compound can react with active methylene compounds such as malononitrile, methyl 2-cyanoacetate, and acetophenone to form substituted alkenes.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, such as furo[3,2-b]pyrroles and furo[3,2-c]pyridines.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine and may be conducted under microwave irradiation to enhance reaction rates.
Cyclization Reactions: Often require the use of reagents like phosphorus oxychloride (POCl3) and hydrazine (NH2NH2) in the presence of a palladium catalyst.
Major Products Formed
Substituted Alkenes: Products from Knoevenagel condensation reactions.
Heterocyclic Compounds: Products from cyclization reactions, such as furo[3,2-b]pyrroles and furo[3,2-c]pyridines.
Aplicaciones Científicas De Investigación
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: Used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and heterocycles.
Mecanismo De Acción
The mechanism of action of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity due to their electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but lacks the fluoro substituent.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in the functional groups and overall structure.
Uniqueness
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is unique due to the combination of the furan ring, fluoro, and trifluoromethyl substituents. This combination imparts distinct electronic properties, making it valuable for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXGQUIJRGZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381858 |
Source


|
| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-05-0 |
Source


|
| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
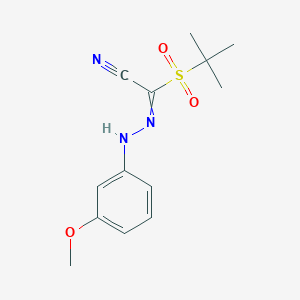
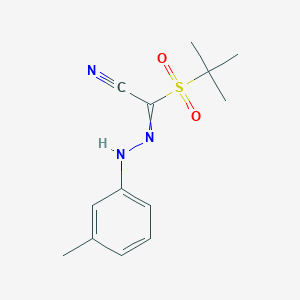
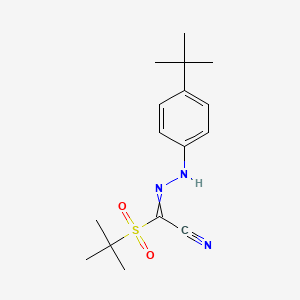

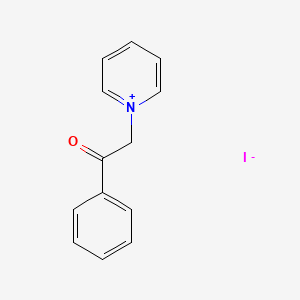
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
